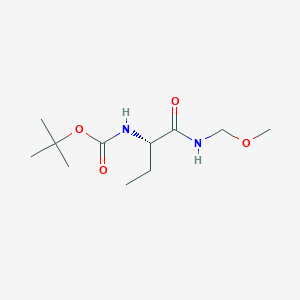

(S)-2-(Boc-amino)-N-methoxy-N-methylbutyramide

Vue d'ensemble

Description

(S)-2-(Boc-amino)-N-methoxy-N-methylbutyramide is a chemical compound that features a tert-butoxycarbonyl (Boc) protected amino group. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions. This compound is often utilized in peptide synthesis and other organic reactions where selective protection and deprotection of functional groups are required.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(Boc-amino)-N-methoxy-N-methylbutyramide typically involves the protection of an amino acid derivative. One common method is the reaction of the amino acid with di-tert-butyl dicarbonate in the presence of a base such as sodium bicarbonate. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting Boc-protected amino acid is then coupled with N-methoxy-N-methylamine under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production of Boc-protected compounds often involves large-scale reactions using similar methods as described above. The process is optimized for yield and purity, with careful control of reaction conditions and purification steps. Techniques such as crystallization, distillation, and chromatography are employed to isolate and purify the final product .

Analyse Des Réactions Chimiques

Types of Reactions

(S)-2-(Boc-amino)-N-methoxy-N-methylbutyramide undergoes several types of chemical reactions, including:

Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid or hydrochloric acid.

Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc-protected amine can be replaced by other nucleophiles.

Coupling Reactions: It can be used in peptide coupling reactions, where the Boc-protected amine reacts with carboxylic acids or their derivatives to form amide bonds.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid, hydrochloric acid, or oxalyl chloride in methanol.

Substitution: Various nucleophiles such as amines, alcohols, or thiols.

Major Products Formed

Deprotection: The major product is the free amine after removal of the Boc group.

Substitution: The major products are the substituted amine derivatives.

Coupling Reactions: The major products are peptides or amides formed from the coupling of the Boc-protected amine with carboxylic acids.

Applications De Recherche Scientifique

Pharmaceutical Applications

-

Drug Development :

- (S)-2-(Boc-amino)-N-methoxy-N-methylbutyramide has been explored for its potential as a building block in the synthesis of peptide mimetics. These mimetics can target specific receptors such as the cholecystokinin-2 receptor (CCK2R), which is implicated in various diseases including cancer and gastrointestinal disorders .

-

Targeted Therapy :

- Research indicates that compounds derived from this compound can enhance drug delivery systems by improving pharmacokinetics and bioavailability. This is particularly important in developing therapies for conditions like prostate cancer where targeted delivery can minimize side effects and improve efficacy .

Biochemical Applications

-

Enzyme Inhibition Studies :

- The compound has been utilized in studies focusing on enzyme inhibition, particularly regarding dihydrofolate reductase (DHFR). This enzyme is crucial in the synthesis of nucleotides, making it a significant target for antimetabolite drugs used in cancer therapy. Derivatives of this compound have shown promise in inhibiting DHFR activity, thus potentially leading to new anticancer agents .

- Peptide Synthesis :

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of various derivatives synthesized from this compound against human colorectal carcinoma cell lines. Results indicated that certain derivatives exhibited significant cytotoxicity, outperforming standard chemotherapeutic agents like 5-fluorouracil (IC50 values were lower than 10 µM) .

Case Study 2: Antimicrobial Efficacy

Another research project focused on the antimicrobial activity of synthesized derivatives against Gram-positive and Gram-negative bacteria. Compounds derived from this compound demonstrated notable inhibitory concentrations, suggesting their potential use as novel antimicrobial agents .

Data Tables

| Application Area | Specific Use | Observed Effects |

|---|---|---|

| Pharmaceutical Development | Peptide mimetics targeting CCK2R | Improved drug delivery |

| Biochemical Research | DHFR inhibition studies | Significant anticancer activity |

| Antimicrobial Research | Testing against bacterial strains | Notable antimicrobial efficacy |

Mécanisme D'action

The mechanism of action of (S)-2-(Boc-amino)-N-methoxy-N-methylbutyramide primarily involves its role as a protected intermediate in organic synthesis. The Boc group protects the amino functionality from unwanted reactions, allowing for selective transformations at other sites in the molecule. Upon deprotection, the free amine can participate in various reactions, such as coupling with carboxylic acids to form amides or peptides .

Comparaison Avec Des Composés Similaires

Similar Compounds

- (S)-2-(Boc-amino)-N-methoxy-N-methylpropionamide

- (S)-2-(Boc-amino)-N-methoxy-N-methylvaleramide

- (S)-2-(Boc-amino)-N-methoxy-N-methylhexanamide

Uniqueness

(S)-2-(Boc-amino)-N-methoxy-N-methylbutyramide is unique due to its specific structure, which includes a Boc-protected amino group and a methoxy-methylamide moiety. This combination provides a balance of stability and reactivity, making it a valuable intermediate in organic synthesis. Its specific chain length and stereochemistry also contribute to its distinct properties compared to other similar compounds .

Activité Biologique

(S)-2-(Boc-amino)-N-methoxy-N-methylbutyramide, with CAS number 160801-72-9, is a compound that has garnered attention in pharmaceutical and biochemical research due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms, effects on various biological systems, and relevant case studies.

- Molecular Formula : CHNO

- Molecular Weight : 246.30 g/mol

- Structure : The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amino groups.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways. For instance, it has been shown to interact with protein kinases, which play critical roles in cell signaling and metabolism.

- Modulation of Cellular Pathways : The compound may influence various cellular pathways, including those related to apoptosis and cell proliferation. Research indicates that compounds with similar structures can activate or inhibit pathways such as the PI3K/Akt pathway, which is crucial for cell survival and growth.

- Effect on Neurotransmitter Systems : There is evidence suggesting that derivatives of butyramides can affect neurotransmitter release and uptake, potentially impacting neurological functions.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant biological activity:

- Cell Viability Assays : The compound was tested on various cancer cell lines, showing a dose-dependent reduction in cell viability, indicating potential anti-cancer properties.

- Apoptosis Induction : Flow cytometry analyses revealed that treatment with this compound led to increased rates of apoptosis in certain cell lines, suggesting it may activate apoptotic pathways.

Case Studies

- Cancer Treatment : A study published in a peer-reviewed journal highlighted the efficacy of this compound in inhibiting tumor growth in mice with implanted human cancer cells. The study reported a significant reduction in tumor size compared to control groups.

- Neuroprotective Effects : Another case study investigated the neuroprotective effects of the compound in models of neurodegeneration. Results indicated that it could reduce oxidative stress markers and improve cognitive function in treated animals.

Comparative Analysis

| Property/Activity | This compound | Similar Compounds |

|---|---|---|

| Molecular Weight | 246.30 g/mol | Varies |

| Cell Viability Reduction | Significant at high concentrations | Varies |

| Apoptosis Induction | Yes | Yes |

| Anti-cancer Activity | Yes | Yes |

| Neuroprotective Effects | Potentially beneficial | Limited evidence |

Propriétés

IUPAC Name |

tert-butyl N-[(2S)-1-[methoxy(methyl)amino]-1-oxobutan-2-yl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O4/c1-7-8(9(14)13(5)16-6)12-10(15)17-11(2,3)4/h8H,7H2,1-6H3,(H,12,15)/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UETSWVCUPQBUGT-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)N(C)OC)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C(=O)N(C)OC)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.